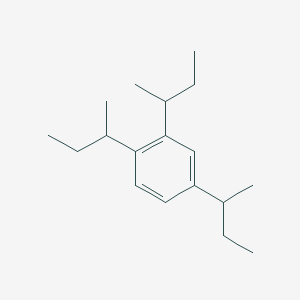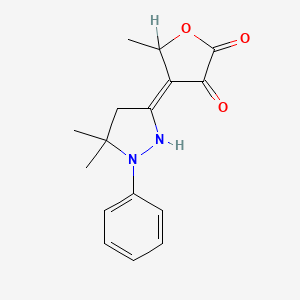
(4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione is a synthetic organic compound that belongs to the class of pyrazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione typically involves the reaction of 5,5-dimethyl-1-phenylpyrazolidine with an appropriate oxolane-2,3-dione derivative under controlled conditions. The reaction may require specific catalysts, solvents, and temperature conditions to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of (4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its effects. Understanding the molecular mechanisms is essential for elucidating its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione include other pyrazolidine derivatives and oxolane-2,3-dione derivatives. These compounds share structural similarities and may exhibit comparable chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure
Properties
CAS No. |
61566-84-5 |
|---|---|
Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
(4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione |
InChI |
InChI=1S/C16H18N2O3/c1-10-13(14(19)15(20)21-10)12-9-16(2,3)18(17-12)11-7-5-4-6-8-11/h4-8,10,17H,9H2,1-3H3/b13-12- |
InChI Key |
KGWOUBIPEMXLIO-SEYXRHQNSA-N |
Isomeric SMILES |
CC1/C(=C/2\CC(N(N2)C3=CC=CC=C3)(C)C)/C(=O)C(=O)O1 |
Canonical SMILES |
CC1C(=C2CC(N(N2)C3=CC=CC=C3)(C)C)C(=O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)
![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)
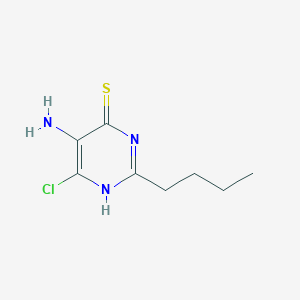
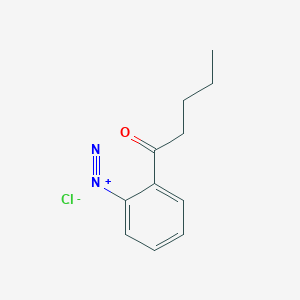

![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)
![1-[2-(2-Chloroethoxy)ethyl]-1H-indole](/img/structure/B14590337.png)
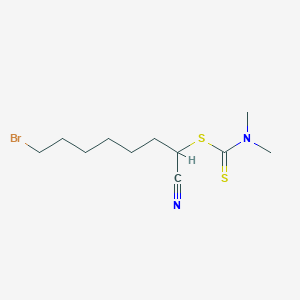
![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)
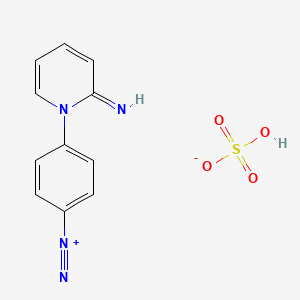
![Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)](/img/structure/B14590376.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)
